molecular formula C16H16N2O3 B1303538 Ethyl 4-[(phenylcarbamoyl)amino]benzoate CAS No. 13142-97-7

Ethyl 4-[(phenylcarbamoyl)amino]benzoate

Cat. No. B1303538
CAS RN: 13142-97-7
M. Wt: 284.31 g/mol
InChI Key: ZQQOCJVXRQETBR-UHFFFAOYSA-N
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Description

Ethyl 4-[(phenylcarbamoyl)amino]benzoate is a compound that has been the subject of various synthetic and structural studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties. These studies contribute to a broader understanding of the chemical behavior and potential applications of related benzoate esters and their derivatives.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various reagents. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was achieved through the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives was performed by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These methods demonstrate the versatility of synthetic approaches in creating a variety of benzoate derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic methods and theoretical calculations. For example, the molecular structure of a novel thiosemicarbazide derivative was investigated using Raman and Fourier transform infrared spectral studies, and its optimized parameters were compared with X-ray diffraction data . The crystal structure and molecular modeling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate were also studied, revealing details about its geometry and intermolecular interactions . These studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of benzoate derivatives.

Chemical Reactions Analysis

The reactivity of benzoate derivatives can be inferred from their chemical reactions. For instance, the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and their testing for anti-juvenile hormone activity suggest that these compounds can undergo specific biological interactions . The formation of intermolecular hydrogen bonds and charge transfer interactions, as observed in the antiviral active molecule (E)-4-[1-(2-carbamothioylhydrazinylidene)ethyl]-phenyl benzoate, indicates the potential for these compounds to participate in complex chemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are closely related to their molecular structures. The vibrational spectra and geometric parameters provide insights into the stability and reactivity of these compounds . The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the chemical behavior of these molecules . Additionally, molecular docking studies can predict the interaction of these compounds with biological targets, as seen in the antiviral activity against dengue viral protein .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates, including compounds related to Ethyl 4-[(phenylcarbamoyl)amino]benzoate, has revealed their ability to form hydrogen-bonded supramolecular structures. These structures vary in dimensionality from one-dimensional chains to three-dimensional frameworks, showing potential applications in material science for creating novel molecular architectures with specific properties (Portilla et al., 2007).

Anti-Juvenile Hormone Activity

A series of ethyl 4-(2-aryloxyhexyloxy)benzoates was synthesized and demonstrated to induce precocious metamorphosis in larvae of the silkworm, suggesting potential applications in pest control. The activity of these compounds could be counteracted by methoprene, a juvenile hormone (JH) agonist, highlighting their role as novel anti-JH agents (Furuta et al., 2006).

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been identified as non-peptide protease-activated receptor 4 (PAR4) antagonists, showing selective anti-PAR4 activity. This discovery paves the way for developing new antiplatelet drug candidates, potentially useful for treating thrombosis-related conditions (Chen et al., 2008).

Optical Nonlinear Properties

The synthesis and characterization of Schiff base compounds derived from ethyl-4-amino benzoate have been explored, revealing their nonlinear optical properties. Such compounds have potential applications in the field of optical limiting, a crucial aspect of protecting optical sensors and human eyes from damage caused by high-intensity light sources (Abdullmajed et al., 2021).

Antimicrobial Agents

New quinazolines synthesized from Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been investigated for their antibacterial and antifungal activities, showing promise as potential antimicrobial agents against various pathogens. This highlights the compound's application in developing new treatments for infectious diseases (Desai et al., 2007).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-(phenylcarbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQOCJVXRQETBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377644
Record name ethyl 4-(3-phenylureido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(phenylcarbamoyl)amino]benzoate

CAS RN

13142-97-7
Record name ethyl 4-(3-phenylureido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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